- Pd-Catalyzed C-H Arylation of Benzothiazoles with Diaryliodonium Salt: One-Pot Synthesis of 2-ArylbenzothiazolesAsian Journal of Organic Chemistry, 2017, 6(2), 184-188,
Cas no 94-45-1 (6-ethoxy-1,3-benzothiazol-2-amine)

94-45-1 structure
Nome del prodotto:6-ethoxy-1,3-benzothiazol-2-amine
6-ethoxy-1,3-benzothiazol-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Amino-6-ethoxybenzothiazole
- 6-ethoxybenzothiazol-2-ylamine
- 2-AMINO-6-ETHOXYBENZOTHIAZOLE HYDROCHLORIDE
- 6-ethoxy-1,3-benzothiazol-2-amine
- 6-Ethoxy-benzothiazol-2-ylamine
- 6-Ethoxy-2-benzothiazolamine
- 2-Benzothiazolamine, 6-ethoxy-
- 6-Ethoxy-2-aminobenzothiazole
- Benzothiazole, 2-amino-6-ethoxy-
- 6-ethoxybenzo[d]thiazol-2-amine
- KOYJWFGMEBETBU-UHFFFAOYSA-N
- D621HZ191D
- 6-ethoxybenzothiazole-2-ylamine
- Amino-6-ethoxybenzothiazole, 2-
- NSC28731
- 2-Benzothiazolamine, 6-ethoxy- (9CI)
- DSSTox_CID_4481
- 6-Ethoxy-2-benzothiazolamine (ACI)
- Benzothiazole, 1-amino-5-ethoxy- (3CI)
- Benzothiazole, 2-amino-6-ethoxy- (6CI, 7CI, 8CI)
- (6-Ethoxybenzothiazol-2-yl)amine
- 6-Ethoxy-1,3-benzothiazol-2-ylamine
- NSC 28731
- EINECS 202-333-9
- SCHEMBL233589
- NSC-28731
- DTXCID004481
- ALBB-032571
- NS00040405
- EN300-16913
- D82450
- AS-15453
- NCGC00091160-02
- AKOS000104167
- A0716
- DTXSID9024481
- 2-Amino-6-ethoxybenzothiazole, technical grade
- UNII-D621HZ191D
- 6-Ethoxy-1,3-benzothiazol-2-amine #
- UPCMLD0ENAT5678737:001
- DB-000683
- AE-641/00784023
- Z56821892
- 6-ETHOXYBENZO(D)THIAZOL-2-AMINE
- CAS-94-45-1
- NCGC00258195-01
- MFCD00005788
- PD145341
- 2-amino-6-ethoxy-benzothiazole
- CHEMBL565755
- F1911-0015
- NCGC00091160-01
- BENZOTHIAZOLE, 1-AMINO-5-ETHOXY-
- SY049327
- CS-0070177
- Tox21_200641
- NCGC00091160-03
- 94-45-1
- STK345978
- Q27890210
- Oprea1_138686
- BIDD:GT0221
- InChI=1/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11
-
- MDL: MFCD00005788
- Inchi: 1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)
- Chiave InChI: KOYJWFGMEBETBU-UHFFFAOYSA-N
- Sorrisi: N1C2C(=CC(=CC=2)OCC)SC=1N
Proprietà calcolate
- Massa esatta: 194.05100
- Massa monoisotopica: 194.051
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 179
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 76.4
- Carica superficiale: 0
- XLogP3: 2.8
- Conta Tautomer: 2
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.2164 (rough estimate)
- Punto di fusione: 162.0 to 166.0 deg-C
- Punto di ebollizione: 356.1 °C at 760 mmHg
- Punto di infiammabilità: 169.1 °C
- Indice di rifrazione: 1.6800 (estimate)
- Coefficiente di ripartizione dell'acqua: <0.1 g/100 mL at 23 ºC
- Stabilità/Periodo di validità: Stable. Incompatible with strong oxidizing agents.
- PSA: 76.38000
- LogP: 2.85840
- Solubilità: Non determinato
- FEMA: 2420
6-ethoxy-1,3-benzothiazol-2-amine Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H341
- Dichiarazione di avvertimento: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 20/21/22-36/37/38
- Istruzioni di sicurezza: S26-S36
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Store at room temperature
- Frasi di rischio:R20/21/22; R36/37/38
6-ethoxy-1,3-benzothiazol-2-amine Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
6-ethoxy-1,3-benzothiazol-2-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24854-5.0g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 95% | 5.0g |
$29.0 | 2023-02-14 | |
Enamine | EN300-16913-0.25g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Chemenu | CM158375-500g |
6-Ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 95% | 500g |
$443 | 2024-07-19 | |
Ambeed | A748612-25g |
2-Amino-6-ethoxybenzothiazole |
94-45-1 | 97% | 25g |
$20.0 | 2025-02-21 | |
Life Chemicals | F1911-0015-10g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 95% | 10g |
$84.0 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0716-500g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 97.0%(T) | 500g |
¥3990.0 | 2022-06-10 | |
Alichem | A059002962-1000g |
2-Amino-6-ethoxybenzothiazole |
94-45-1 | 95% | 1000g |
$512.82 | 2023-08-31 | |
abcr | AB131361-500 g |
2-Amino-6-ethoxybenzothiazole, 97%; . |
94-45-1 | 97% | 500 g |
€510.60 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A22450-5mg |
6-Ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | ,HPLC≥99% | 5mg |
¥288.0 | 2023-09-09 | |
eNovation Chemicals LLC | D961267-100g |
2-Benzothiazolamine, 6-ethoxy- |
94-45-1 | 97% | 100g |
$85 | 2024-06-06 |
6-ethoxy-1,3-benzothiazol-2-amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11, heated
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11, heated
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; > 0 °C; 15 min, 0 °C; 2 min, 0 °C; 10 min, rt; overnight, rt
Riferimento
- Synthesis, characterization and antimicrobial activity of 5,6-dimethyl thieno[2,3-d]pyrimidine derivativesElixir International Journal, 2018, 49838, 49838-49842,
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
Riferimento
- Combination of bioactive moieties with different heteroatom(s): Application of the Suzuki cross-coupling reactionHeteroatom Chemistry, 2012, 23(4), 399-410,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid ; 1 h, reflux
Riferimento
- Synthesis and in-vitro biological evaluation of Schiff base and azetidinone of 6-ethoxy 2-aminobenzothiazole derivativesWorld Journal of Pharmacy and Pharmaceutical Sciences, 2018, 7(2), 797-805,
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Acetic acid ; 10 - 20 min, 0 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 3 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 3 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, rt
Riferimento
- Synthesis of benzimidazolyl-1,3,4-oxadiazol-2ylthio-N-phenyl (benzothiazolyl) acetamides as antibacterial, antifungal and antituberculosis agentsEuropean Journal of Medicinal Chemistry, 2012, 53, 41-51,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 20 min, cooled; < 10 °C; 2 - 4 h, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 11, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 11, rt
Riferimento
- New quinolinyl-1,3,4-oxadiazoles: synthesis, in vitro antibacterial, antifungal and antituberculosis studiesMedicinal Chemistry, 2013, 9(4), 596-607,
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, heated
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, heated
Riferimento
- Synthesis of coumarin-based 1,3,4-oxadiazol-2-ylthio-N-phenyl/benzothiazolyl acetamides as antimicrobial and antituberculosis agentsMedicinal Chemistry Research, 2013, 22(1), 195-210,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Acetic acid , Bromine ; 0 °C → rt; 3 - 24 h, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 10, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 10, rt
Riferimento
- Chagas Disease Drug Discovery: Multiparametric Lead Optimization against Trypanosoma cruzi in Acylaminobenzothiazole SeriesJournal of Medicinal Chemistry, 2019, 62(22), 10362-10375,
Metodo di produzione 9
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Acetic acid ; 0 - 5 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; 24 h, 0 - 5 °C
1.3 Reagents: Sodium carbonate ; neutralized
1.2 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; 24 h, 0 - 5 °C
1.3 Reagents: Sodium carbonate ; neutralized
Riferimento
- Synthesis and antibacterial activity of 1-(2-diazo-6-ethoxybenzothiazolyl) substituted benzene derivativesInternational Journal of Current Chemistry, 2010, 1(3), 175-179,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid ; 1 h, reflux; cooled
1.2 Reagents: Ammonia ; basified
1.2 Reagents: Ammonia ; basified
Riferimento
- Microwave promoted synthesis of pharmacologically active pyrazolidinonyl derivatives of benzothiazolesPharma Chemica, 2017, 9(22), 47-49,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid , Water ; 2 h, reflux
Riferimento
- Synthesis and docking studies of pyrazole-benzamide-benzothiazole conjugates as xanthine oxidase inhibitor candidatesJournal of Molecular Structure, 2023, 1290,,
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Ethanol ; reflux
Riferimento
- Exploration of novel ureidobenzothiazole library against neuroinflammationBulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808,
Metodo di produzione 14
Metodo di produzione 15
Metodo di produzione 16
Condizioni di reazione
1.1 Solvents: Ethanol , Acetic acid
Riferimento
- A further new method for the thiocyanation of organic compoundsBerichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1934, 67, 944-8,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Formic acid , Acetic acid , Bromine ; -3 - 0 °C; overnight, 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 11, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 11, 0 °C
Riferimento
- 2-Aminobenzothiazole derivatives: Search for new antifungal agentsEuropean Journal of Medicinal Chemistry, 2013, 64, 357-364,
6-ethoxy-1,3-benzothiazol-2-amine Raw materials
- Potassium thiocyanate
- bis(cyanosulfanyl)plumbane
- Thiocyanate
- 2-Chloro-4-ethoxyphenol
- Ammonium thiocyanate
- CUPRIC THIOCYANATE
6-ethoxy-1,3-benzothiazol-2-amine Preparation Products
6-ethoxy-1,3-benzothiazol-2-amine Letteratura correlata
-
Jeffrey R. Bacon,Andrew T. Ellis,Adam W. McMahon,Philip J. Potts,John G. Williams J. Anal. At. Spectrom. 1994 9 267R
-
2. Thermodynamics of mixtures of 1-hydropentadecafluoro-n-heptane + 1:4-dioxanI. D. Watson,R. J. Knight,I. R. McKinnon,A. G. Williamson Trans. Faraday Soc. 1968 64 1763
-
Argha Saha,Asim Jana,Lokman H. Choudhury New J. Chem. 2018 42 17909
-
Gabriel Navarrete-Vázquez,Alfredo Alaniz-Palacios,Margarita Tlahuextl,Margarita Bernal-Uruchurtu,Hugo Tlahuext CrystEngComm 2012 14 1256
-
5. Index pages
94-45-1 (6-ethoxy-1,3-benzothiazol-2-amine) Prodotti correlati
- 54346-87-1(5-Methoxybenzo[d]thiazol-2-amine)
- 15850-79-0(4-ethoxy-1,3-benzothiazol-2-amine)
- 1747-60-0(6-methoxy-1,3-benzothiazol-2-amine)
- 1269943-82-9((R)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid)
- 439111-64-5(N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide)
- 2229137-86-2(3-amino-3-(5-nitropyridin-2-yl)cyclobutan-1-ol)
- 869802-26-6(methyl 3-amino-4-(dimethylamino)thieno2,3-cpyridine-2-carboxylate)
- 2680739-31-3(3-Cyclopropyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 884495-48-1(3-fluoro-6-methylpyridine-2-carbaldehyde)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94-45-1)6-ethoxy-1,3-benzothiazol-2-amine

Purezza:99%
Quantità:500g
Prezzo ($):368